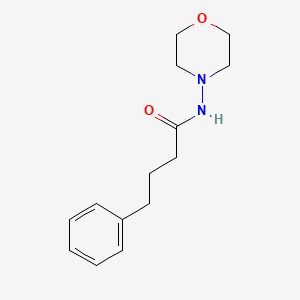

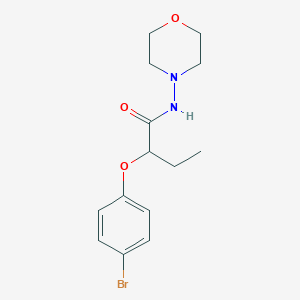

![molecular formula C12H12F3NO2 B4180174 4-[3-(trifluoromethyl)benzoyl]morpholine](/img/structure/B4180174.png)

4-[3-(trifluoromethyl)benzoyl]morpholine

説明

Synthesis Analysis

The synthesis of derivatives related to 4-[3-(trifluoromethyl)benzoyl]morpholine involves condensation reactions of specific isocyanates with morpholine derivatives, leading to compounds with potential antitumor activity. For instance, Ji et al. (2018) described the synthesis of a related compound by condensing 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and then cyclization with hydrazine hydrate (Ji et al., 2018).

Molecular Structure Analysis

The molecular structure of derivatives of 4-[3-(trifluoromethyl)benzoyl]morpholine has been characterized by crystallography, revealing distinct structural features. For example, the morpholine ring adopts a chair conformation, and the benzene ring and mean plane of the morpholine ring make a significant dihedral angle with each other, indicating the spatial arrangement of the molecule's functional groups (Fun et al., 2011).

Chemical Reactions and Properties

The reactivity of 4-[3-(trifluoromethyl)benzoyl]morpholine derivatives has been explored in various chemical reactions, showcasing their versatility. For instance, the addition of morpholine to certain chromones forms corresponding morpholino derivatives, indicating the compound's ability to participate in addition reactions (Sosnovskikh & Usachev, 2001).

Physical Properties Analysis

The physical properties of 4-[3-(trifluoromethyl)benzoyl]morpholine derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. The intramolecular C—H⋯F hydrogen bond in the title benzonitrile compound generates a specific ring motif, influencing its solid-state properties and interactions (Fun et al., 2011).

Chemical Properties Analysis

Chemically, these compounds exhibit distinct reactivities, such as inhibition against cancer cell proliferation, highlighting their potential in therapeutic applications. The ability of these compounds to inhibit the growth of cancer cell lines such as A549 and BGC-823 demonstrates their biological relevance (Ji et al., 2018).

科学的研究の応用

Pharmacological Assessment and Central Nervous System Effects : Morpholine derivatives, including those similar to 4-[3-(trifluoromethyl)benzoyl]morpholine, have been synthesized and assessed for their toxicological and pharmacological impacts. These studies include examining their acute toxicity in mice and their effects on the central nervous system, such as on sleeping time, locomotor activity, and depressive behavior (Avramova et al., 1998).

Antitumor Activity : Certain compounds structurally similar to 4-[3-(trifluoromethyl)benzoyl]morpholine have been synthesized and found to have inhibitory effects against the proliferation of cancer cell lines, such as A549 and BGC-823 (Ji et al., 2018).

Synthesis of Anticancer Agents : Novel morpholine conjugated benzophenone analogues have been synthesized, and their anticancer properties have been evaluated. These compounds showed significant anti-mitogenic activity and potential for use in cancer treatment (Al‐Ghorbani et al., 2017).

- .app/papers/study-effects-predicted-carcinogenicity-bushuieva/af04cb3a45df5b3ebaea5423adcddc52/?utm_source=chatgpt).

Efficient Synthesis Methods : Research has been conducted on efficient synthesis methods for compounds like NK(1) receptor antagonists, which involve processes such as stereoselective synthesis and crystallization-induced diastereoselective transformation. These methods are relevant to the synthesis of morpholine derivatives (Brands et al., 2003).

Crystal Structure and Biological Activity : The synthesis and crystal structure analysis of compounds structurally similar to 4-[3-(trifluoromethyl)benzoyl]morpholine have been investigated, along with their effectiveness in inhibiting the proliferation of cancer cell lines (Lu et al., 2017).

Nitric-Oxide-Releasing Prodrugs : Research has been done on water-soluble nitric-oxide-releasing acetylsalicylic acid (ASA) prodrugs, where morpholine derivatives play a role in the drug formulation. These compounds have potential applications in reducing inflammation and platelet aggregation, with improved solubility and stability (Rolando et al., 2013).

Inhibition of Nitric Oxide Production : Synthesized morpholine derivatives have been studied for their inhibitory effects on nitric oxide production in cells, which is crucial in the development of new inhibitors for various medical conditions (Yoon et al., 2021).

Safety and Hazards

While specific safety and hazard information for “4-[3-(trifluoromethyl)benzoyl]morpholine” is not available, compounds with similar structures can cause severe skin burns and eye damage . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

morpholin-4-yl-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2/c13-12(14,15)10-3-1-2-9(8-10)11(17)16-4-6-18-7-5-16/h1-3,8H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQNAFUPXWKYRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Trifluoromethylbenzoic acid, morpholide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]tetrahydro-2-furancarboxamide](/img/structure/B4180091.png)

![1-{4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4180099.png)

![3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4180106.png)

![2,2-dichloro-N-[3-(1H-imidazol-1-yl)propyl]-1-methylcyclopropanecarboxamide](/img/structure/B4180143.png)

![methyl [4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B4180159.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4180177.png)

![methyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4180187.png)

![N-(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B4180191.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B4180213.png)